

physicochemical properties of 1-ethyl-1H-indole-2,3-dione

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Compound of Interest

Compound Name: 1-ethyl-1H-indole-2,3-dione

Cat. No.: B1596297

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An In-depth Technical Guide to the Physicochemical Properties of **1-Ethyl-1H-indole-2,3-dione**

Executive Summary

1-Ethyl-1H-indole-2,3-dione, commonly known as 1-ethylisatin, is a derivative of the versatile isatin scaffold. Isatin and its analogues represent a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The addition of an ethyl group at the N-1 position significantly modulates the parent molecule's physicochemical properties, such as solubility, lipophilicity, and crystal packing, which in turn influences its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical properties of 1-ethylisatin, offering both established data and validated experimental protocols for its characterization. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for synthesis, screening, or lead optimization purposes.

Molecular Identity and Core Physicochemical Profile

A precise understanding of a compound's fundamental properties is the cornerstone of all subsequent research. These identifiers and computed values provide a baseline for experimental design and interpretation.

Primary Molecular Identifiers

The foundational data for **1-Ethyl-1H-indole-2,3-dione** is summarized below.

Identifier	Value	Source
IUPAC Name	1-ethyl-1H-indole-2,3-dione	[1]
Synonyms	1-Ethylisatin, 1-Ethylindoline-2,3-dione	[2]
CAS Number	4290-94-2	[1][3]
Molecular Formula	C ₁₀ H ₉ NO ₂	[1][3]
Molecular Weight	175.18 g/mol	[1]
Exact Mass	175.063328530 Da	[1]

Computed Physicochemical Properties

Computational models are invaluable for predicting a molecule's behavior in silico, guiding experimental work in areas like ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The following properties were computed by PubChem.[1]

Property	Value	Significance in Drug Development
XLogP3	0.9	Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA)	37.4 Å ²	A TPSA below 140 Å ² is generally associated with good cell membrane permeability.
Hydrogen Bond Donor Count	0	The N-ethylation removes the N-H donor of the parent isatin, which can reduce polar interactions and increase membrane permeability.
Hydrogen Bond Acceptor Count	2	The two carbonyl oxygens can accept hydrogen bonds, influencing solubility and receptor binding.
Rotatable Bond Count	1	Low rotational freedom suggests a relatively rigid conformation, which can be favorable for specific receptor binding.

Experimental Physical Properties

Experimentally verified data is the gold standard for characterization.

Property	Value	Remarks
Appearance	Light yellow to brown powder/crystal	[2]
Melting Point	90.0 - 94.0 °C	[2]
Storage	Store sealed in a dry place at room temperature	[3]
Solubility	While specific data for 1-ethylisatin is sparse, the parent isatin is soluble in ethanol and ethyl acetate but insoluble in water.[4] The N-ethyl group is expected to increase solubility in non-polar organic solvents.	

Synthesis and Purity Assessment

The reliability of all physicochemical and biological data is contingent upon the purity of the starting material. A well-defined synthetic and purification workflow is therefore critical.

Synthetic Approach: N-Alkylation of Isatin

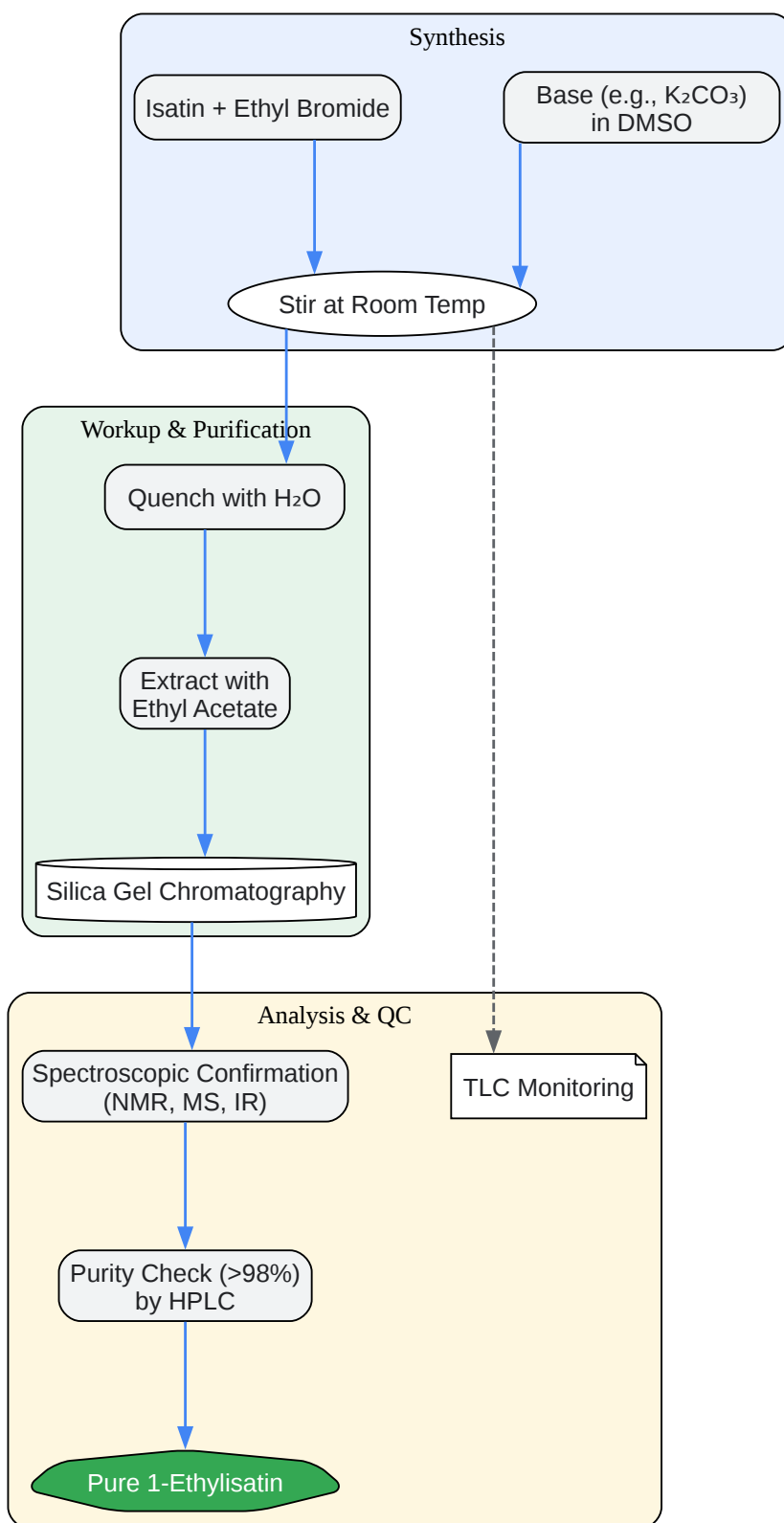
1-Ethylisatin is readily synthesized via the N-alkylation of isatin. This reaction involves the deprotonation of the indole nitrogen, which is acidic, followed by nucleophilic attack on an ethylating agent.

- Causality behind Experimental Choices:
 - Base (e.g., KOH, K₂CO₃): A base is required to deprotonate the N-H of the isatin ring, forming the more nucleophilic isatin anion. The choice of base can influence reaction rate and side reactions.
 - Solvent (e.g., DMSO, DMF): A polar aprotic solvent is chosen because it effectively solvates the cation of the base (e.g., K⁺) without interfering with the nucleophile, thereby accelerating the reaction.

- Ethylating Agent (e.g., Ethyl Bromide, Ethyl Iodide): An alkyl halide serves as the electrophile. Ethyl iodide is more reactive than ethyl bromide but also more expensive.

General Workflow for Synthesis, Purification, and Characterization

The following diagram outlines a self-validating workflow, where each step confirms the success of the previous one, ensuring the final product's identity and purity.



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Caption: Synthesis, Purification, and Analysis Workflow for 1-Ethylisatin.

Structural and Spectroscopic Analysis

Spectroscopic techniques provide unambiguous confirmation of the molecular structure. While specific spectra for 1-ethylisatin are not widely published, its features can be confidently predicted based on its structure.

X-ray Crystallography

The three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. This data is definitive for confirming structure and understanding intermolecular interactions. A crystal structure for **1-ethyl-1H-indole-2,3-dione** is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the number 182705, confirming its structural characterization in the solid state.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- Expected ^1H NMR Features (in CDCl_3):
 - Aromatic Protons (4H): Complex multiplets expected between δ 7.0-7.8 ppm, corresponding to the four protons on the benzene ring.
 - Ethyl Methylene Protons (2H): A quartet (q) around δ 3.8-4.0 ppm, due to coupling with the methyl protons.
 - Ethyl Methyl Protons (3H): A triplet (t) around δ 1.3-1.5 ppm, due to coupling with the methylene protons.
- Expected ^{13}C NMR Features (in CDCl_3):
 - Carbonyl Carbons (C2, C3): Two distinct signals in the downfield region, likely between δ 155-185 ppm.
 - Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-150 ppm).
 - Ethyl Methylene Carbon (1C): A signal around δ 35-40 ppm.

- Ethyl Methyl Carbon (1C): A signal in the upfield region, around δ 12-15 ppm.

Protocol for NMR Analysis:

- Sample Preparation: Dissolve ~5-10 mg of purified 1-ethylisatin in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire ^1H and ^{13}C spectra on a 400 MHz or higher NMR spectrometer.
- Processing: Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the ^1H NMR signals and assign chemical shifts by comparison to predicted values and analysis of coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

- Expected Key IR Absorptions (cm^{-1}):
 - ~3100-3000: Aromatic C-H stretching.
 - ~2980-2850: Aliphatic C-H stretching from the ethyl group.
 - ~1760-1740: Asymmetric C=O stretching of the dione (ketone).
 - ~1730-1710: Symmetric C=O stretching of the dione (amide/lactam).
 - ~1610, ~1470: C=C stretching within the aromatic ring.

Protocol for Attenuated Total Reflectance (ATR)-IR Analysis:

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid 1-ethylisatin powder directly onto the ATR crystal and apply pressure to ensure good contact.

- Data Acquisition: Scan the sample over the range of 4000-400 cm^{-1} .
- Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the confirmation of its molecular weight and elemental formula.

- Expected Mass Spectrum Features:
 - Molecular Ion (M^+): A strong signal at $m/z = 175.0633$ for the $[M]^+$ or $[M+H]^+$ ion (176.0712) in high-resolution mass spectrometry (HRMS), confirming the molecular formula $C_{10}H_9NO_2$.
 - Fragmentation: Potential fragmentation patterns could include the loss of the ethyl group (-29 Da) or loss of carbon monoxide (-28 Da).

Protocol for HRMS (ESI) Analysis:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Analysis: Determine the exact mass of the molecular ion peak and use it to confirm the elemental composition against the theoretical value for $C_{10}H_9NO_2$.

Conclusion

1-Ethyl-1H-indole-2,3-dione is a well-defined molecule with predictable and characterizable physicochemical properties. Its moderate lipophilicity, defined crystal structure, and clear spectroscopic signatures make it an excellent candidate for further investigation in medicinal chemistry and materials science. The N-ethyl modification distinguishes it from the parent

isatin, offering a different profile of solubility and intermolecular interactions. The experimental protocols and workflows detailed in this guide provide a robust framework for ensuring the quality and consistency of this compound for any research application.

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